REACTION_CXSMILES
|
C(O[C:5]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:8]2[CH2:9][CH:6]1[CH2:7]2)(=O)C.N.[Na]>CCOCC>[C:10]1([CH:5]2[CH:6]3[CH2:9][CH:8]2[CH2:7]3)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |^1:16|
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1(C2CC1C2)C2=CC=CC=C2
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
liquid
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of saturated aqueous ammonia chloride solution (5 mL)
|
Type
|
CUSTOM
|
Details
|
to evaporate overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Pentane (40 mL) was added to the residue
|
Type
|
WASH
|
Details
|
the solution was washed with 30 mL saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (100% pentane)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1C2CC1C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12.5 mmol | |
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |